S-2,3-Dimethylphenylthioacetate
Description
S-2,3-Dimethylphenylthioacetate is an organosulfur compound characterized by a thioacetate functional group (-S-CO-O-) attached to a 2,3-dimethylphenyl ring. Thioacetates are known for their roles in agrochemicals, pharmaceuticals, and odorant formulations, often serving as intermediates or active ingredients due to their hydrolytic stability and reactivity .
Properties
IUPAC Name |
S-(2,3-dimethylphenyl) ethanethioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c1-7-5-4-6-10(8(7)2)12-9(3)11/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMIZSGABDSCKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)SC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2,3-Dimethylphenylthioacetate typically involves the reaction of 2,3-dimethylphenol with thioacetic acid in the presence of a catalyst. One common method is the use of acid chlorides and thiols under basic conditions to form the thioester linkage. The reaction can be carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
S-2,3-Dimethylphenylthioacetate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioester can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thioester can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various thioester derivatives depending on the nucleophile used.
Scientific Research Applications
S-2,3-Dimethylphenylthioacetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable thioester linkages.
Materials Science: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of S-2,3-Dimethylphenylthioacetate involves the formation of thioester linkages, which are stable and resistant to hydrolysis under physiological conditions. This stability makes it useful in various applications where a durable bond is required. The sulfur atom in the thioester group can also participate in redox reactions, making it a versatile compound in chemical synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate (CAS: 66883-42-9)
- Molecular Formula : C₁₅H₁₃Cl₂O₄S
- Key Features: Contains a phenoxyacetate backbone with 2,3-dichloro and thiophene-2-carbonyl substituents. Higher molecular weight and polarity compared to S-2,3-Dimethylphenylthioacetate due to chlorine and thiophene groups.
- Applications: Likely used in organic synthesis or as a bioactive intermediate.
2.2. Benzilic Acid (2-Hydroxy-2,2-diphenylacetic acid, CAS: 76-93-7)
- Molecular Formula : C₁₄H₁₂O₃
- Key Features: A diphenylacetic acid derivative with a hydroxyl group. Polar and acidic due to the carboxylic acid group, contrasting with the non-acidic thioester group in this compound.
- Applications : Used in chemical synthesis (e.g., anticholinergic drugs) and as a precursor for esters. Its solubility in water and alcohols differs significantly from thioacetates, which are more lipid-soluble .
2.3. Sample S-2 (Odorant Study Reference)
- Context : In a study on odorants in fish feeds, "S-2" refers to a sample with 72 olfactorily detected compounds, of which 55 overlapped with other samples (S-1, S-3, S-4) .
- Comparison :
- If this compound corresponds to "S-2" in this study, its odorant profile is less complex than S-1 (78 compounds) but more than S-4 (67 compounds).
- The dimethylphenyl group may contribute to unique volatile organic compounds (VOCs) compared to analogs with chlorine or thiophene groups.
Data Table: Structural and Functional Comparison
Key Research Findings
- Odorant Complexity : this compound (as sample S-2) shares 55 odorant compounds with other samples, suggesting overlapping volatile profiles in aquaculture applications. Unique compounds may arise from its dimethylphenyl group .
- Structural Influence on Reactivity : Thioacetates like this compound are less prone to hydrolysis than acetates (e.g., Benzilic Acid derivatives), enhancing their stability in hydrophobic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
